molecular formula C9H9N3 B3132012 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile CAS No. 362606-17-5

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile

Cat. No. B3132012
CAS RN: 362606-17-5
M. Wt: 159.19 g/mol
InChI Key: ALPNRWIFHMODOB-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,6-naphthyridine is a chemical compound with the molecular formula C8H10N2 . It has a molecular weight of 134.18 . This compound is used to enhance the catalytic activity of 4- (dialkylamino)pyridines for acetylation by conformational fixation .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile involves reacting 2 equivalents of methyl ketones, 2 equivalents of malononitrile, and 1 equivalent of various amines . Tetrahydro- and decahydro-1,5-naphthyridines can be easily oxidized to the aromatic 1,5-naphthyridines .


Molecular Structure Analysis

The InChI code for 1,2,3,4-Tetrahydro-1,6-naphthyridine is 1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h3,5-6,10H,1-2,4H2 . The InChI key is ARCSZHIPWBDSGJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydro-1,6-naphthyridine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Antibacterial Applications

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile derivatives have been explored for their antibacterial properties. Santilli et al. (1975) synthesized a series of these derivatives and evaluated their effectiveness against various gram-negative bacterial infections in mice, highlighting their potential as antibacterial agents (Santilli, Scotese, & Yurchenco, 1975).

Synthesis and Chemical Properties

  • Zhou, Porco, & Snyder (2007) developed a microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclization process for efficiently synthesizing 5,6,7,8-tetrahydro-1,6-naphthyridines, demonstrating a novel approach to create these compounds (Zhou, Porco, & Snyder, 2007).
  • Singh & Lesher (1990) described a convenient procedure for synthesizing 1,6-naphthyridin-2(1H)-ones and their derivatives, providing insights into the chemical versatility of these compounds (Singh & Lesher, 1990).

Development of New Derivatives

El-Adasy et al. (2013) worked on synthesizing various [1,8]naphthyridine, Pyrido[2,3-d]-Pyrimidine, and other annulated pyridine derivatives, showcasing the compound's flexibility in forming diverse heterocyclic systems (El-Adasy, Khames, & Gad-Elkareem, 2013).

Corrosion Inhibition

Research by Singh et al. (2016) on naphthyridine derivatives, including this compound, revealed their efficacy as corrosion inhibitors for mild steel in hydrochloric acid, highlighting an industrial application (Singh, Ebenso, Olasunkanmi, Obot, & Quraishi, 2016).

Fluorescent Material Research

Wei et al. (2014) studied the structure-fluorescence relationship of naphthyridine-containing compounds, indicating their potential as organic fluorescent materials. This research provides a foundation for developing new fluorescent materials for various applications (Wei, Meng, Zhang, Wang, Zhang, Wan, & Wu, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. As 1,6-naphthyridines are known to exhibit a wide range of biological activities , there could be potential for the development of new therapeutic agents based on this compound.

properties

IUPAC Name

1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-4-8-6-11-5-7-2-1-3-12-9(7)8/h5-6,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPNRWIFHMODOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2NC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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